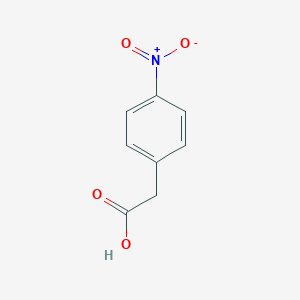

4-Nitrophenylacetic acid

Beschreibung

Significance in Advanced Organic Synthesis and Pharmaceutical Chemistry

4-Nitrophenylacetic acid serves as a crucial precursor in the synthesis of a wide array of more complex molecules. cymitquimica.comsolubilityofthings.com Its reactivity, stemming from the presence of both a carboxylic acid and a nitro group, allows for a variety of chemical transformations. cymitquimica.com The carboxylic acid group can readily undergo reactions such as esterification and amidation, while the nitro group can be reduced to an amino group, opening pathways to different classes of compounds. cymitquimica.com

In the realm of pharmaceutical chemistry, this compound is a key intermediate in the production of several drugs. acs.org For instance, it is utilized in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) felbinac, the antihypertensive medication atenolol, and the antitumor drug niraparib. acs.org Its derivatives are also explored for their potential biological activities, including antimicrobial and anti-inflammatory properties. solubilityofthings.comsmolecule.com The compound is also used in the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, which are being investigated as potential angiogenesis inhibitors. chemicalbook.comcymitquimica.com

Overview of Contemporary Research Trajectories and Challenges

Current research involving this compound is multifaceted, exploring new synthetic methodologies, investigating its physical and chemical properties, and discovering novel applications.

Synthesis and Purification:

The synthesis of this compound is commonly achieved through the nitration of phenylacetic acid or the hydrolysis of 4-nitrophenylacetonitrile (B121139). acs.orgorgsyn.org A significant challenge in its synthesis is the formation of isomeric byproducts, primarily 2-nitrophenylacetic acid. acs.org Consequently, a considerable amount of research focuses on developing efficient methods for the separation and purification of the desired 4-nitro isomer. acs.org Solvent crystallization is a widely used technique for this purpose, and studies have been conducted to determine the solubility of this compound in various solvents to optimize this process. acs.orgacs.org

Physicochemical and Structural Studies:

The compound's solubility has been extensively studied in a range of solvents at different temperatures, providing crucial data for its purification and use in reactions. acs.org It exhibits moderate solubility in water, which increases with temperature, and is more soluble in organic solvents like dimethylformamide (DMF) and methanol (B129727). solubilityofthings.comacs.org The crystal structure of this compound has also been a subject of investigation, with studies identifying different polymorphic forms, such as monoclinic and orthorhombic structures, which differ in their molecular conformation and intermolecular interactions. researchgate.net

Novel Applications:

Contemporary research continues to uncover new applications for this compound and its derivatives. It has been used in the one-step construction of amino-substituted squaraine dyes. chemicalbook.comcymitquimica.com Furthermore, recent studies have demonstrated its use in cobalt-catalyzed decarboxylative difluoroalkylation reactions, a method for introducing fluorine-containing groups into molecules, which is a significant strategy in the development of new pharmaceuticals. rsc.org The compound also serves as a colorimetric reagent for amino acids in biochemical analysis. solubilityofthings.com

Challenges:

A primary challenge remains the development of more efficient and environmentally benign synthetic routes that minimize the formation of isomers and simplify purification processes. While traditional synthesis methods are established, they often involve harsh reagents and conditions. acs.orgsmolecule.com Future research will likely focus on catalytic and greener synthetic approaches to address these issues.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | chemicalbook.comcymitquimica.com |

| Molecular Weight | 181.15 g/mol | chemicalbook.comnih.govcymitquimica.com |

| Appearance | Yellow to beige crystalline powder | cymitquimica.comsolubilityofthings.comthermofisher.com |

| Melting Point | 150-155 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695), acetone, and DMF. | cymitquimica.comsolubilityofthings.comacs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBADLXQNJCMBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059289 | |

| Record name | 4-Nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | p-Nitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000291 [mmHg] | |

| Record name | p-Nitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-03-0 | |

| Record name | (4-Nitrophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenylacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-nitrophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB4P626RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to 4-Nitrophenylacetic Acid

Two principal pathways dominate the synthesis of 4-NPAA: the hydrolysis of 4-nitrophenylacetonitrile (B121139) and multi-step sequences starting from 2-phenylethanol (B73330). Each approach carries distinct advantages and challenges related to reaction conditions, reagent handling, and product isolation.

The conversion of 4-nitrophenylacetonitrile to 4-NPAA is a direct and widely cited synthetic method. lookchem.com This process involves the hydration of the nitrile functional group (-C≡N) to a carboxylic acid (-COOH).

Historically, the synthesis of 4-NPAA has been achieved through the acid-catalyzed hydrolysis of 4-nitrophenylacetonitrile. A well-documented procedure involves heating the nitrile precursor with a mixture of concentrated sulfuric acid and water. echemi.comlookchem.comorgsyn.org The reaction is typically conducted under reflux for a short period, followed by quenching in ice water to precipitate the carboxylic acid product. lookchem.comchembk.com This method is known for its high conversion rates, with yields often reported to be in the range of 92–95%. echemi.comorgsyn.org

However, this classical approach has significant limitations. The use of large quantities of concentrated sulfuric acid presents considerable handling and corrosion challenges, particularly on an industrial scale. The reaction conditions are harsh, and the process can lead to the formation of dark-colored impurities, necessitating extensive purification steps such as recrystallization from boiling water to obtain a product of sufficient purity. orgsyn.org Furthermore, any unreacted nitrile starting material must be carefully removed from the final product.

Table 1: Comparison of Hydrolysis Conditions for 4-Nitrophenylacetonitrile

| Method | Reagents | Conditions | Reported Yield | Limitations | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | 4-Nitrophenylacetonitrile, H₂SO₄, H₂O | Heat/Reflux for ~15 minutes | >92% | Harsh conditions, corrosive reagents, impurity formation | echemi.comorgsyn.org |

| Biocatalysis | 4-Nitrophenylacetonitrile, P. fluorescens Nitrilase | Aqueous buffer, ambient temp. | ~100% conversion | Enzyme stability/cost, substrate specificity | csir.co.za |

In response to these drawbacks, modern research has focused on developing greener alternatives. Biocatalytic hydrolysis using nitrilase enzymes has emerged as a promising approach. csir.co.za Nitrilases can convert nitriles directly to carboxylic acids in aqueous media under mild pH and temperature conditions, often with high selectivity and efficiency. For instance, the nitrilase from Pseudomonas fluorescens has been shown to completely and rapidly convert 4-nitrophenylacetonitrile to the corresponding acid. csir.co.za This enzymatic method avoids the use of harsh acids and minimizes waste generation, aligning with the principles of green chemistry. However, challenges for industrial implementation include the cost, stability, and reusability of the biocatalyst.

An alternative strategy for synthesizing 4-NPAA involves starting with 2-phenylethanol. This pathway requires two key transformations: the nitration of the aromatic ring and the oxidation of the primary alcohol side chain to a carboxylic acid. The sequence in which these functionalizations are performed is a critical consideration.

In this approach, 2-phenylethanol is first subjected to electrophilic aromatic substitution to introduce a nitro group onto the benzene (B151609) ring. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (e.g., 0–5 °C) to minimize side reactions, such as oxidation of the alcohol group. This reaction yields a mixture of isomers, primarily 2-nitrophenylethanol and 4-nitrophenylethanol, which must be separated.

The isolated 4-nitrophenylethanol is then oxidized to form 4-NPAA. Various oxidizing agents can be employed for this transformation, though strong oxidants are required to convert the primary alcohol to a carboxylic acid. The choice of oxidant must be compatible with the electron-withdrawing nitro group already present on the aromatic ring.

The alternative sequence involves first oxidizing 2-phenylethanol to phenylacetic acid. This transformation can be achieved using a variety of standard oxidizing agents suitable for converting primary alcohols to carboxylic acids.

The resulting phenylacetic acid is then nitrated. This nitration step, however, is a significant challenge as the acetyl group (-CH₂COOH) is an ortho-, para-director. The reaction typically produces a mixture of 2-nitrophenylacetic acid and the desired this compound. acs.org The separation of these two isomers is a crucial and often difficult step in the production process, commonly requiring solvent-based crystallization techniques. acs.org The ratio of the isomers formed is highly dependent on the specific reaction conditions, including the nitrating agent and temperature. acs.org This issue of isomer separation represents a key area for process optimization in this synthetic route.

Table 2: Isomer Formation in the Nitration of Phenylacetic Acid

| Starting Material | Reaction | Products | Significance | Reference |

|---|---|---|---|---|

| Phenylacetic Acid | Nitration (e.g., HNO₃/H₂SO₄) | This compound, 2-Nitrophenylacetic acid | Produces a mixture of isomers requiring separation, impacting overall yield and purity. | acs.org |

Synthetic Approaches Utilizing 2-Phenylethanol Precursors

Protective Group Chemistry in Directed Synthesis

In multi-step syntheses involving this compound, the reactivity of its carboxylic acid functional group can interfere with reactions targeting other parts of the molecule, such as the nitro group. To circumvent this, protective group chemistry is employed. A common strategy involves the temporary conversion of the carboxylic acid into an ester.

For instance, in the synthesis of a phenanthridine (B189435) linker, this compound (11) is first converted to its methyl ester, (4-Nitrophenyl)acetic acid methyl ester (12). acs.org This protection is achieved by reacting the acid with thionyl chloride in methanol (B129727) at 0 °C, a method that proceeds with near-quantitative yield. acs.org The resulting methyl ester group is significantly less reactive than the carboxylic acid under various conditions, particularly reduction. With the acid functionality masked, the nitro group of the ester (12) can be selectively reduced to an amine (13) using catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) and a Palladium on carbon (Pd/C) catalyst. acs.org Following this transformation, the ester can be hydrolyzed to regenerate the carboxylic acid if needed, although in this specific synthetic sequence, the ester is carried forward to subsequent steps. This strategic protection and deprotection sequence is fundamental for achieving complex molecular architectures. acs.org

Developments in Green Oxidation Reagents and Catalytic Systems (e.g., TEMPO-Mediated Processes)

The industrial synthesis of this compound often begins with the oxidation of a suitable precursor, such as 4-nitrotoluene (B166481). Traditional oxidation methods frequently rely on stoichiometric amounts of harsh oxidants, leading to significant waste generation. Modern synthetic chemistry has shifted towards the development of greener, more sustainable catalytic processes.

Among the most promising green oxidation methods are those mediated by stable nitroxyl (B88944) radicals, particularly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). TEMPO-mediated oxidation is a highly efficient catalytic system for the selective oxidation of primary alcohols and activated methyl groups to carboxylic acids. researchgate.netrsc.org The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt, which is the true oxidant of the organic substrate. rsc.org This active species is then reduced back to the hydroxylamine (B1172632) form, which is re-oxidized to regenerate the TEMPO radical, completing the catalytic cycle. Co-oxidants like sodium hypochlorite (B82951) (NaClO) are often used, but greener electrochemical methods that regenerate the active oxidant without chemical reagents have also been developed. researchgate.netrsc.org The application of such systems to the oxidation of 4-nitrotoluene offers a pathway to this compound (or its oxidized derivative, 4-nitrobenzoic acid) that operates under mild conditions with high selectivity, minimizing environmental impact. researchgate.net

Another green catalytic system involves the use of manganese dioxide (MnO2) in conjunction with N-Hydroxyphthalimide (NHPI). This system has proven effective for the aerobic oxidation of p-nitrotoluene to p-nitrobenzoic acid, achieving high conversion and selectivity under moderate temperatures and oxygen pressure. researchgate.net These catalytic approaches represent a significant advancement over classical methods, aligning with the principles of green chemistry.

Advanced Synthetic Transformations Involving this compound and its Salts

Beyond its synthesis, this compound and its corresponding carboxylate salts serve as valuable substrates in advanced, transition-metal-catalyzed reactions for the construction of complex molecular frameworks.

Cobalt-Catalyzed Decarboxylative Difluoroalkylation Reactions

A noteworthy transformation utilizing salts of this compound is the cobalt-catalyzed decarboxylative difluoroalkylation. This reaction provides a powerful method for installing gem-difluoromethylene (CF2) groups, which are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical properties of bioactive molecules. rsc.orgresearchgate.net The process involves the coupling of a nitrophenylacetic acid salt with a bromodifluoroalkane in the presence of a cobalt catalyst, resulting in the formation of a new carbon-carbon bond at the benzylic position and the extrusion of carbon dioxide. rsc.org

The cobalt-catalyzed difluoroalkylation exhibits high regioselectivity, with the new C-CF2 bond forming exclusively at the benzylic carbon from which the carboxylate group departs. rsc.orgresearchgate.net A key advantage of this methodology is its broad functional group tolerance, allowing for the synthesis of a diverse array of difluoroalkylated products without the need for extensive protective group strategies. The reaction is compatible with various substituents on both the nitrophenylacetic acid derivative and the difluoroalkylating agent. rsc.orgresearchgate.net

The scope of the reaction has been demonstrated with a range of substrates, highlighting its robustness. For example, nitrophenylacetic acids with additional substituents on the aromatic ring, as well as those with α-substituents, participate effectively in the coupling. researchgate.netresearchgate.net

| Entry | Carboxylate Salt Substrate | Difluoro Bromoalkane | Product | Yield (%) |

| 1 | 2-methyl-2-(4-nitrophenyl)propanoate | Ethyl bromodifluoroacetate | Ethyl 2,2-difluoro-4-(4-nitrophenyl)-4-methylpentanoate | 85 |

| 2 | 2-(4-nitrophenyl)propanoate | Ethyl bromodifluoroacetate | Ethyl 2,2-difluoro-4-(4-nitrophenyl)pentanoate | 75 |

| 3 | 2-(3,5-dichloro-4-nitrophenyl)-2-methylpropanoate | Ethyl bromodifluoroacetate | Ethyl 2,2-difluoro-4-(3,5-dichloro-4-nitrophenyl)-4-methylpentanoate | 80 |

| 4 | 2-methyl-2-(4-nitrophenyl)propanoate | Bromodifluoromethyl phenyl sulfone | 1-(1,1-difluoro-1-(phenylsulfonyl)propan-2-yl)-1-methyl-4-nitrobenzene | 78 |

| 5 | 2-methyl-2-(4-nitrophenyl)propanoate | N,N-diethyl-2-bromo-2,2-difluoroacetamide | 2-bromo-2,2-difluoro-N,N-diethyl-4-(4-nitrophenyl)-4-methylpentanamide | 82 |

This table presents selected examples from the literature to illustrate the scope and functional group tolerance of the cobalt-catalyzed decarboxylative difluoroalkylation. Yields are for isolated products. Data sourced from Joseph et al. (2023). researchgate.net

Mechanistic studies suggest that the reaction proceeds through a Co(I)/Co(II)/Co(III) catalytic cycle. rsc.orgresearchgate.net The process is believed to be initiated by the in situ formation of an active Co(I) species from the Co(II) precatalyst (e.g., CoBr2) and a ligand. rsc.orgnih.gov This low-valent cobalt species is central to the subsequent steps.

The proposed mechanism involves:

Oxidative Addition: The Co(I) catalyst undergoes oxidative addition with the bromodifluoroalkane to form a Co(III)-difluoroalkyl intermediate.

Decarboxylation and Radical Formation: The nitrophenylacetate salt undergoes decarboxylation, likely facilitated by an outer-sphere single-electron transfer (SET) event, to generate a 4-nitrobenzyl radical. researchgate.net

Radical Trapping/Reductive Elimination: This benzylic radical is then trapped by the Co(III) complex. The resulting species undergoes reductive elimination to furnish the final difluoroalkylated product and regenerate a Co(I) or Co(II) species that re-enters the catalytic cycle. researchgate.netresearchgate.net

Evidence for the involvement of radical intermediates has been obtained through experiments designed to trap or detect their presence. researchgate.net This mechanistic pathway distinguishes cobalt catalysis from related palladium-catalyzed reactions and explains the unique reactivity and selectivity observed. rsc.orgnih.gov

One-Pot Synthetic Strategies and Extrusion Reactions

This compound has been identified as a key intermediate in novel one-pot synthetic strategies. A notable example is the nitric acid (HNO3)-mediated reaction of phenylacetic acid, which leads to the formation of 4-nitrobenzoic acid. researchgate.netresearchgate.net In this one-pot process, this compound is formed through the nitration of the parent phenylacetic acid. Subsequently, under the reaction conditions, it undergoes a methylene (B1212753) (CH2) extrusion reaction to yield the final 4-nitrobenzoic acid product. researchgate.net This transformation is significant as it combines nitration and a carbon-carbon bond cleavage/rearrangement in a single synthetic operation, showcasing an unusual reaction cascade where this compound plays a transient but crucial role. researchgate.netresearchgate.net

HNO3-Mediated CH2 Extrusion from Phenylacetic Acid

A notable and unconventional method for the synthesis of nitrophenylacetic acid isomers involves the nitration of phenylacetic acid, which can lead to a CH2 extrusion reaction. Research has demonstrated that the reaction of phenylacetic acid mediated by nitric acid (HNO3) can yield both 2-nitrophenylacetic acid and this compound. researchgate.netresearchgate.net Interestingly, this process can also result in the formation of 4-nitrobenzoic acid, an unexpected but commercially significant product, through a one-pot synthesis. researchgate.netresearchgate.netwikipedia.orggrowkudos.com This transformation highlights a complex reaction pathway where nitration is accompanied by the extrusion of the methylene (-CH2-) group. researchgate.netue.edu.pk The reaction provides a direct route from phenylacetic acid to these nitrated derivatives, which are valuable precursors in various fields of organic synthesis. wikipedia.org

Synthesis of Substituted Phenylacetic Acid Analogs (e.g., Halogenated and Dinitro Derivatives)

The synthesis of substituted phenylacetic acid analogs, particularly halogenated and dinitro derivatives, expands the utility of this chemical scaffold.

Halogenated Derivatives: A direct and efficient method for the α-selective chlorination of phenylacetic acid and its para-substituted analogs has been developed. rsc.orgrsc.org This method avoids the competing electrophilic aromatic chlorination. rsc.org The process involves treating the substrate with catalytic amounts of phosphorus trichloride (B1173362) (PCl3) and a slight excess of trichloroisocyanuric acid (TCCA) under solvent-free conditions. rsc.orgrsc.org This approach is effective for phenylacetic acids bearing electron-withdrawing or weakly electron-donating groups at the para position, such as nitro, cyano, trifluoromethyl, halogen, and alkyl groups. rsc.orgrsc.org

Table 1: α-Chlorination of para-Substituted Phenylacetic Acids with TCCA/PCl3 Data sourced from a study on efficient α-selective chlorination. rsc.org

| Substrate (para-substituent) | Product (α-chloro derivative) | Yield (%) |

| H | α-chlorophenylacetic acid | 85 |

| NO2 | α-chloro-4-nitrophenylacetic acid | 89 |

| CN | α-chloro-4-cyanophenylacetic acid | 88 |

| CF3 | α-chloro-4-(trifluoromethyl)phenylacetic acid | 91 |

| Cl | α-chloro-4-chlorophenylacetic acid | 93 |

| F | α-chloro-4-fluorophenylacetic acid | 92 |

| CH3 | α-chloro-4-methylphenylacetic acid | 87 |

Dinitro Derivatives: 2,4-Dinitrophenylacetic acid is another important analog. Its synthesis can be achieved through several methods. A common laboratory and potential industrial method involves the reaction of 2,4-dinitrochlorobenzene with acetic acid in the presence of a base. smolecule.com Another approach is the direct nitration of phenylacetic acid using a mixture of concentrated nitric and sulfuric acids, which introduces nitro groups at the 2 and 4 positions of the phenyl ring. smolecule.com

This compound as a Precursor in Complex Molecule Synthesis

This compound is a versatile intermediate extensively used in organic synthesis. acs.org Its chemical structure, featuring a reactive carboxylic acid group and a nitro group that can be readily converted to an amine, makes it a valuable building block for more complex molecules. nordmann.globalsolubilityofthings.com

Utilization in Pharmaceutical Intermediate Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. nordmann.globalsolubilityofthings.comchemicalbook.com The nitro group is often reduced to an amino group to form 4-aminophenylacetic acid, a crucial precursor for many drugs. acs.org Its application spans several therapeutic categories, including anti-inflammatory drugs, antihypertensives, and anti-cancer agents. acs.orggoogle.com

Table 2: Pharmaceuticals Synthesized Using this compound as a Precursor

| Pharmaceutical | Therapeutic Class |

| Felbinac | Nonsteroidal anti-inflammatory drug (NSAID) acs.org |

| Atenolol | Beta-blocker (Antihypertensive) acs.org |

| Niraparib | PARP inhibitor (Antitumor) acs.org |

| Biphenylacetic acid | Analgesic and Antipyretic google.com |

Construction of Heterocyclic Scaffolds (e.g., Pyrrolizinone Derivatives, Squaraine Dyes)

The reactivity of this compound is harnessed for the construction of complex heterocyclic systems.

Pyrrolizinone Derivatives: this compound is used in the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones. chemicalbook.comcymitquimica.comas-1.co.jp These heterocyclic compounds are of interest due to their potential biological activities, including acting as angiogenesis inhibitors. cymitquimica.comas-1.co.jp

Squaraine Dyes: The compound also serves as a starting material for the one-step construction of amino-substituted squaraine dyes. chemicalbook.comcymitquimica.comas-1.co.jpchemdad.com The synthesis typically involves the reaction of this compound with reagents like 2-chloro-1-methylpyridinium (B1202621) iodide and a base. illinois.edu While specific reaction outcomes can vary, this approach represents a key strategy for accessing the squaraine core structure, which is valuable in materials science and diagnostics due to its intense and sharp absorption properties. illinois.edu

Reactivity and Mechanistic Investigations

Intrinsic Electronic and Steric Influences on Reactivity

The chemical behavior of 4-nitrophenylacetic acid is significantly governed by the electronic and steric effects arising from its constituent functional groups: the nitro group (-NO2), the carboxylic acid moiety (-COOH), and the phenyl ring.

The presence of the nitro group at the para position of the phenyl ring profoundly influences the reactivity of this compound. The nitro group is a strong electron-withdrawing group, which enhances the electrophilicity of the molecule. solubilityofthings.comcymitquimica.com This increased electrophilic character makes the compound susceptible to various chemical transformations. solubilityofthings.com The electron-withdrawing nature of the nitro group can be attributed to both resonance and inductive effects, which delocalize electron density from the phenyl ring. This electronic influence is a key factor in its utility as an intermediate in organic synthesis. cymitquimica.com

Theoretical studies, such as those employing quantum chemical calculations, have been used to map the molecular electrostatic potential of this compound. researchgate.net These analyses help in identifying the electrophilic and nucleophilic sites within the molecule, confirming the significant role of the nitro group in defining its reactivity profile. researchgate.net

The carboxylic acid group in this compound is a primary site for a variety of chemical reactions, most notably esterification and amidation. cymitquimica.com These reactions are fundamental in synthetic organic chemistry for the creation of new chemical entities.

Esterification: this compound can be converted to its corresponding esters through reaction with alcohols, typically in the presence of an acid catalyst. For instance, the reaction with ethanol (B145695) yields ethyl 2-(4-nitrophenyl)acetate. vwr.comnih.gov This process is a standard method for modifying the properties of the parent acid and for introducing the 4-nitrophenylacetyl group into more complex molecules.

Amidation: The carboxylic acid can also react with amines to form amides. For example, the reaction with an appropriate amine can yield N-(4-nitrophenyl)acetamide. nist.gov This transformation is crucial for the synthesis of various compounds, including those with potential biological activity. cymitquimica.com

The reactivity of the carboxylic acid group allows this compound to serve as a versatile building block in the synthesis of a range of organic molecules, from pharmaceuticals to materials. solubilityofthings.comcymitquimica.com

Elucidation of Reaction Mechanisms in Diverse Chemical Environments

The study of reaction mechanisms involving this compound provides valuable insights into its chemical behavior under different conditions.

Kinetic studies have been performed to understand the reactivity of this compound in alkaline solutions. acs.org Research on the hydrolysis of esters of this compound in aqueous dimethyl sulfoxide (B87167) (DMSO) has provided evidence for an elimination-addition (E1cB) mechanism. rsc.org The rate of hydrolysis was found to be independent of the hydroxide (B78521) ion concentration within the studied range, which is a key indicator of this mechanistic pathway. rsc.org The reaction exhibits a high sensitivity to substituents in the leaving group, further supporting the proposed E1cB mechanism. rsc.org When these reactions are conducted in the presence of aniline (B41778) buffers, a ketene (B1206846) intermediate can be trapped as an anilide without affecting the rate of hydrolysis. rsc.org A shift to an (E1cB)anion mechanism is suggested by the decrease in the hydrolysis rate with increasing DMSO content in the solvent. rsc.org

Recent research has highlighted the involvement of radical species in catalytic transformations of this compound and its derivatives. In a cobalt-catalyzed decarboxylative difluoroalkylation of this compound salts, mechanistic studies support the formation of a Co(I) species and the intermediacy of difluoroalkyl radicals. researchgate.netnsf.gov This process is proposed to proceed through a Co(I)/Co(II)/Co(iii) catalytic cycle. researchgate.netnsf.gov The reaction is initiated by the reduction of a Co(II) complex to a catalytically active Co(I) species. nsf.gov This is followed by a single electron transfer to difluoroalkyl halides, leading to the generation of a difluoroalkyl radical. nsf.gov This radical then participates in the formation of the final product.

In another example, the electrocarboxylation of related compounds has been shown to proceed via radical anions. mdpi.com 4-Nitrobenzyl bromide, a related structure, was found to promote the reduction of CO2, which then reacts with a radical anion to produce this compound. mdpi.com

Intermolecular interactions play a crucial role in determining the selectivity of reactions involving this compound. Hirshfeld surface analysis and other computational methods have been employed to investigate these interactions in the crystalline state. researchgate.net These studies reveal the presence of various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the packing of molecules in the crystal lattice and, consequently, their reactivity in the solid state. researchgate.netuj.edu.pl

For instance, in the crystal structure of alkaline-earth metal salts of this compound, O-H···O interactions are instrumental in linking cations and anions. researchgate.net In the magnesium salt, Mg(H2O)62·4H2O, the 4-nitrophenylacetate anion acts as a charge-balancing counter anion, with lattice water molecules connecting the components through hydrogen bonds. researchgate.net In the calcium and strontium salts, the 4-nitrophenylacetate ligands adopt bridging binding modes, leading to the formation of one-dimensional coordination polymers. researchgate.net These structural arrangements, dictated by intermolecular forces, can influence the material's properties and reactivity.

Structural Characterization and Supramolecular Chemistry

Polymorphism and Crystal Engineering of 4-Nitrophenylacetic Acid

This compound is known to exhibit polymorphism, existing in at least two different crystalline forms: orthorhombic and monoclinic. iucr.orgiucr.org This phenomenon, where a single compound crystallizes into multiple distinct structures, is a cornerstone of crystal engineering. The study of these polymorphs provides valuable insights into the subtle interplay of intermolecular forces that dictate the packing of molecules in the solid state.

Comparative Analysis of Orthorhombic and Monoclinic Crystalline Forms

The orthorhombic and monoclinic polymorphs of this compound, while composed of the same molecular unit, display significant differences in their crystal packing and molecular conformation. iucr.orgiucr.org

A key distinguishing feature lies in the orientation of the carboxylic acid group relative to the aromatic ring. In the monoclinic form, the plane of the carboxylic acid group is nearly perpendicular to the plane of the aromatic ring, with a dihedral angle of approximately 86.9°. iucr.orgiucr.org In contrast, the orthorhombic form exhibits a smaller dihedral angle of 74.5°, indicating a less twisted conformation. iucr.orgiucr.org Both polymorphs, however, show near coplanarity between the nitro group and the aromatic ring. iucr.org

The unit cell parameters for both polymorphs are summarized in the table below, highlighting their distinct crystallographic nature.

| Property | Orthorhombic Polymorph | Monoclinic Polymorph |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 15.096 | 6.1364 |

| b (Å) | 7.1500 | 5.1034 |

| c (Å) | 15.923 | 25.458 |

| β (°) ** | 90 | 95.937 |

| V (ų) ** | 1718.7 | 792.98 |

| Z | 8 | 4 |

| Reference | iucr.org | ugr.es |

Hydrogen Bonding Motifs (e.g., Carboxylic Acid Dimeric R₂²(8) Interactions)

A predominant and unifying feature in the crystal structures of both polymorphs of this compound is the formation of centrosymmetric cyclic dimers via hydrogen bonds between the carboxylic acid groups. iucr.orgiucr.org This specific and highly stable hydrogen bonding motif is denoted by the graph set notation R₂²(8), which describes a ring of two donor (D) and two acceptor (A) atoms, encompassing a total of eight atoms. iucr.orgresearcher.life In this arrangement, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a robust dimeric unit. The O···O distance in the hydrogen-bonded dimer of the orthorhombic form is 2.613 Å. iucr.org

Analysis of Nitro-Nitro Dipole-Dipole and Aromatic Pi-Pi Stacking Interactions

Beyond the primary hydrogen bonding, the crystal packing of this compound is further influenced by other non-covalent interactions, including nitro-nitro dipole-dipole interactions and aromatic π-π stacking. The nature of these interactions differs between the two polymorphs.

In the monoclinic form, neighboring R₂²(8) dimers are interconnected through nitro-nitro N···O dipole-dipole contacts. iucr.orgiucr.org This interaction plays a crucial role in the formation of an extended chain-like structure. researchgate.net Conversely, in the orthorhombic polymorph, the dimers are linked into sheets, a process facilitated by aromatic π-π stacking interactions. iucr.org The absence of C—H···O hydrogen bonds is a notable feature of the orthorhombic structure. iucr.org

Supramolecular Assemblies of this compound Salts

The carboxylate group of this compound readily forms salts with various metal ions, leading to a diverse range of supramolecular assemblies with distinct structural features. The coordination chemistry of these salts, particularly with alkaline-earth metals, reveals a rich variety of coordination modes and the formation of extended frameworks.

Crystal Structures of Alkaline-Earth Metal Salts and Their Coordination Modes

The synthesis and single-crystal X-ray diffraction analysis of alkaline-earth metal salts of 4-nitrophenylacetate (4-npa) have elucidated their unique crystal structures. ias.ac.inias.ac.in The coordination number of the metal ion and the role of the 4-npa ligand vary depending on the specific metal.

Magnesium Salt (Mg(H₂O)₆₂·4H₂O): In the magnesium salt, the 4-npa anion does not directly coordinate to the Mg(II) ion. Instead, it acts as a charge-balancing counter anion for the octahedral [Mg(H₂O)₆]²⁺ cation. ias.ac.inias.ac.in The crystal structure is characterized by extensive O-H···O hydrogen bonding interactions between the coordinated water molecules, lattice water molecules, and the 4-npa anions, which link the components into a three-dimensional network. ias.ac.in

Calcium Salt ([Ca(H₂O)₂(4-npa)₂]): The calcium salt forms a one-dimensional coordination polymer. ias.ac.inias.ac.in The Ca(II) ion is eight-coordinated, bonding to oxygen atoms from two water molecules and four symmetry-related 4-npa ligands. ias.ac.in The 4-npa ligands exhibit a μ₂-bridging tridentate binding mode, linking the Ca(II) centers. ias.ac.in

Strontium Salt ([Sr(H₂O)₃(4-npa)₂]·4.5H₂O): Similar to the calcium salt, the strontium salt also forms a one-dimensional coordination polymer. ias.ac.inias.ac.in The Sr(II) ion is nine-coordinated and is bonded to three water molecules and multiple 4-npa ligands. The 4-npa ligand also adopts a μ₂-bridging tridentate binding mode. ias.ac.in

A summary of the coordination environments in these alkaline-earth metal salts is presented below.

| Compound | Metal Ion | Coordination Number | Coordination Environment | Role of 4-npa Ligand | Reference |

| Mg(H₂O)₆₂·4H₂O | Mg(II) | 6 | Octahedral [Mg(H₂O)₆]²⁺ | Charge-balancing counter anion | ias.ac.inias.ac.in |

| [Ca(H₂O)₂(4-npa)₂] | Ca(II) | 8 | Eight-coordinated by O atoms | μ₂-bridging tridentate ligand | ias.ac.inias.ac.in |

| [Sr(H₂O)₃(4-npa)₂]·4.5H₂O | Sr(II) | 9 | Nine-coordinated by O atoms | μ₂-bridging tridentate ligand | ias.ac.inias.ac.in |

One-Dimensional Chain Formation and Extended Frameworks

A prominent structural motif in the alkaline-earth metal salts of this compound is the formation of one-dimensional (1-D) polymeric chains. ias.ac.inias.ac.in In both the calcium and strontium salts, the μ₂-bridging tridentate nature of the 4-npa ligand is instrumental in linking the metal centers into infinite chains. ias.ac.in

In the calcium polymer, these bridging ligands create alternating Ca···Ca separations of 3.989 Å and 4.009 Å along the chain. ias.ac.inias.ac.in In the strontium analogue, a single Sr···Sr separation of 4.194 Å is observed within the 1-D chain. ias.ac.inias.ac.in These chains are further organized in the crystal lattice through intermolecular interactions, leading to the formation of more complex, extended frameworks. The study of a polymeric zinc(II) complex also reveals the formation of 1D chains linked by propane-1,3-diamine ligands, which are further connected into 2D layers via hydrogen bonds and stacked into a 3D structure through π-π interactions. ajol.info

Charge Transfer Complexes Involving this compound

This compound (4-NPA) is a versatile molecule in the field of supramolecular chemistry due to its capacity to act as an electron acceptor in charge-transfer (CT) complexes. wikipedia.org These complexes, also known as electron donor-acceptor complexes, are formed through electrostatic forces between an electron-donating molecule and an electron-accepting molecule. wikipedia.org The nitro group (-NO2) on the phenyl ring of 4-NPA is strongly electron-withdrawing, making the aromatic ring electron-deficient and thus a suitable acceptor for electrons from donor molecules. mdpi.com The carboxylic acid group provides a primary site for strong hydrogen bonding interactions, which play a crucial role in the assembly and stabilization of these supramolecular structures. researchgate.netiucr.org

The formation of charge transfer complexes involving this compound as the acceptor has been confirmed through various analytical techniques, including single-crystal X-ray diffraction, UV-Vis, FT-IR, and NMR spectroscopy. scribd.comnih.gov These studies provide detailed insights into the stoichiometry and three-dimensional arrangement of the donor and acceptor molecules within the crystal lattice.

A notable example is the charge transfer complex formed between this compound (acceptor) and 2,6-diaminopyridine (B39239) (donor). scribd.comnih.gov Spectroscopic and elemental analyses have revealed the formation of a 1:1 complex. nih.gov Single-crystal X-ray diffraction studies on this system, named 2,6-diaminopyridinium-4-nitrophenylacetate (DPPN), confirmed that a proton transfer occurs from the carboxylic acid group of 4-NPA to one of the nitrogen atoms of the 2,6-diaminopyridine. This results in the formation of a 2,6-diaminopyridinium cation and a 4-nitrophenylacetate anion. scribd.com

The crystal structure of this complex is stabilized by a network of intermolecular interactions. scribd.com Hirshfeld surface analysis, a tool to investigate intermolecular contacts, can be employed to visualize and understand the nature and extent of these interactions in detail. researchgate.net

The table below summarizes key crystallographic data for a representative charge transfer complex involving this compound.

| Parameter | 2,6-diaminopyridinium-4-nitrophenylacetate (DPPN) scribd.com |

| Chemical Formula | C₁₃H₁₄N₄O₄ |

| Formula Weight | 290.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.593(3) |

| b (Å) | 11.231(2) |

| c (Å) | 9.687(2) |

| β (°) | 108.05(3) |

| Volume (ų) | 1302.3(5) |

| Z (molecules/unit cell) | 4 |

This interactive table provides a summary of crystallographic data for the DPPN complex. Users can sort and filter the data as needed.

Hydrogen bonding is a dominant directional force in the assembly of charge transfer complexes containing this compound, profoundly influencing their stability and crystal packing. The presence of both a carboxylic acid group (a strong hydrogen-bond donor and acceptor) and a nitro group (a hydrogen-bond acceptor) in 4-NPA allows for the formation of intricate and robust hydrogen-bonded networks. iucr.orgias.ac.in

In metal-containing complexes, such as [Cd(C₈H₆NO₄)₂(C₃H₁₀N₂)₂], both intra- and intermolecular hydrogen bonds are crucial. iucr.org N-H···O interactions occur between the amino groups of the 1,3-diaminopropane (B46017) ligand and the oxygen atoms of the carboxylate group of the 4-nitrophenylacetate ligand. iucr.org These interactions are responsible for linking the individual complex units into a layered structure extending parallel to the bc plane. iucr.org Weaker C-H···O interactions involving the nitro groups also contribute to the formation of a three-dimensional network. iucr.org

The table below presents typical hydrogen bond parameters for a charge transfer complex involving this compound, illustrating the geometry of these critical interactions.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N⁺-H···O⁻ | 0.91 | 1.75 | 2.65 | 170 |

| N-H···O | 0.90 | 2.05 | 2.94 | 175 |

This interactive table details the geometric parameters of typical hydrogen bonds found in 4-NPA complexes. The data highlights the distances and angles that define the strength and directionality of these interactions.

The combination of charge transfer and extensive hydrogen bonding leads to the formation of highly organized and stable supramolecular frameworks. iucr.orgscribd.com The study of these interactions is fundamental to crystal engineering, allowing for the rational design of solid-state materials with specific structures and properties. iucr.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-NPAA. These calculations typically involve optimizing the molecular geometry to find its most stable conformation and then computing various electronic properties. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

Theoretical vibrational analysis is a key tool for interpreting and assigning experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. While a direct experimental and theoretical vibrational study specifically for 4-Nitrophenylacetic acid is not extensively documented in readily available literature, analysis of structurally similar compounds like 4-nitroaniline (B120555) and 4-nitrobenzaldehyde (B150856) allows for a reliable prediction of its key spectral features. nih.govresearchgate.net

The vibrational modes of 4-NPAA can be categorized into several key groups:

NO₂ Group Vibrations: The nitro group is expected to show strong characteristic bands. The asymmetric stretching mode typically appears at a higher wavenumber than the symmetric stretching mode.

Carboxylic Acid Group Vibrations: The O-H stretching vibration of the carboxylic acid group is expected to be a broad band at high wavenumbers. The C=O carbonyl stretch is a very strong and characteristic band.

Phenyl Ring Vibrations: The aromatic ring exhibits several characteristic vibrations, including C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes.

Methylene (B1212753) Group Vibrations: The -CH₂- group will show symmetric and asymmetric stretching and bending vibrations.

A comparison between theoretical (scaled) and experimental vibrational frequencies for a related molecule, 4-nitrobenzaldehyde, demonstrates the typical correlation achieved in such studies. nih.gov A similar level of agreement would be expected for 4-NPAA.

Table 1: Illustrative Correlation of Vibrational Frequencies for Key Functional Groups (Based on Similar Nitroaromatic Compounds) Data is illustrative and based on findings for similar molecules like 4-nitrobenzaldehyde and 4-nitroaniline to represent expected values for this compound.

| Vibrational Assignment | Expected Experimental FT-IR Range (cm⁻¹) | Expected Experimental FT-Raman Range (cm⁻¹) | Expected Scaled Theoretical (DFT) Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3100-2900 (broad) | - | ~3000 |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3050 |

| C=O Stretch (Carboxylic Acid) | 1720-1680 | 1720-1680 | ~1700 |

| NO₂ Asymmetric Stretch | 1560-1510 | 1560-1510 | ~1540 |

| NO₂ Symmetric Stretch | 1360-1330 | 1360-1330 | ~1340 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. drugbank.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the acetic acid group, which are more electron-rich compared to the nitro group. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the aromatic ring. This distribution indicates that the molecule can act as an electron donor from the phenylacetic acid moiety and as an electron acceptor at the nitrophenyl portion. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Values are qualitative predictions based on the known electronic effects of the functional groups.

| Orbital | Predicted Primary Localization | Role in Reactions |

|---|---|---|

| HOMO | Phenyl ring, Carboxyl group | Nucleophilic / Electron Donor |

| LUMO | Nitro group, Phenyl ring | Electrophilic / Electron Acceptor |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized on the oxygen atoms of both the nitro group and the carboxylic acid group, indicating these are the primary sites for electrophilic interactions. The most positive potential would likely be found around the acidic hydrogen of the carboxyl group and the hydrogens on the aromatic ring, marking them as sites for nucleophilic interactions. thaiscience.infotci-thaijo.org

Reactivity Descriptors and Chemical Selectivity Studies

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. These parameters help in understanding the stability, reactivity, and selectivity of chemical reactions. scielo.org.mx

Fukui functions are local reactivity descriptors that indicate the propensity of each atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. nih.gov The function measures the change in electron density at a specific point when an electron is added to or removed from the system.

f(r)⁺: for nucleophilic attack (electron acceptance)

f(r)⁻: for electrophilic attack (electron donation)

f(r)⁰: for radical attack

For 4-NPAA, calculations would likely show that the oxygen atoms of the nitro group and the carbonyl carbon are preferred sites for nucleophilic attack (high f(r)⁺). The atoms on the phenyl ring, particularly those ortho and meta to the nitro group, would be analyzed to determine their susceptibility to electrophilic attack (high f(r)⁻). It is noteworthy that nitroaromatic systems can sometimes exhibit complex behaviors, including negative Fukui function values, which require careful interpretation. nih.gov

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a general measure of a molecule's stability and reactivity. hakon-art.com

Energy Gap (ΔE): Calculated as E(LUMO) - E(HOMO). A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron. researchgate.net

Chemical Hardness (η): η = (I - A) / 2, where I is the ionization potential and A is the electron affinity. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Chemical Potential (μ): μ = - (I + A) / 2. This represents the escaping tendency of electrons from the system.

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the propensity of a species to accept electrons.

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap compared to unsubstituted phenylacetic acid. This would suggest a higher reactivity. The calculated values of these parameters provide a quantitative basis for comparing its reactivity with other related compounds.

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula (using Koopmans' theorem) | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. Smaller gap = more reactive. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to change in electron distribution. Harder = less reactive. |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Electron escaping tendency. |

| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature of the molecule. |

Analysis of Intermolecular Interactions and Crystal Packing

Computational methods provide profound insights into the intermolecular interactions that govern the crystal packing of this compound. These non-covalent forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions, dictate the supramolecular architecture and, consequently, the material's physical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules).

The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the distance to the nearest nucleus outside the surface (dₑ). These distances are normalized with respect to the van der Waals radii of the atoms, creating a normalized contact distance (dₙₒᵣₘ). This dₙₒᵣₘ surface is color-mapped to identify different types of intermolecular contacts:

Red spots: Indicate contacts shorter than the sum of van der Waals radii, typically representing strong interactions like hydrogen bonds.

Blue spots: Represent contacts longer than the van der Waals radii sum, indicating weaker interactions.

White spots: Show contacts approximately equal to the van der Waals radii sum.

For this compound, the most prominent red spots on the dₙₒᵣₘ surface would correspond to the strong O—H···O hydrogen bonds forming the characteristic carboxylic acid dimer motif.

O···H/H···O Contacts: These are the most dominant interactions, appearing as two sharp, distinct spikes in the fingerprint plot, characteristic of the strong hydrogen bonds in the carboxylic acid dimer. nih.gov

H···H Contacts: These typically constitute a large portion of the surface area, reflecting the abundance of hydrogen atoms on the molecule's periphery. nih.gov

C···H/H···C Contacts: These represent weaker C—H···π interactions involving the aromatic ring. mdpi.com

O···N/N···O and O···C/C···O Contacts: These interactions involve the nitro group and are crucial for linking the primary hydrogen-bonded dimers. nih.gov

C···C Contacts: These indicate π-π stacking interactions between the phenyl rings of adjacent molecules. nih.gov

| Interaction Type | Typical Appearance on Fingerprint Plot | Estimated Contribution to Hirshfeld Surface |

|---|---|---|

| O···H/H···O | Two sharp, prominent spikes | ~40-50% |

| H···H | Large, diffuse region | ~20-30% |

| C···H/H···C | "Wing-like" features | ~10-15% |

| O···N/N···O | Specific, smaller regions | ~5-10% |

| C···C | Points at the diagonal edge | ~2-5% |

Non-Covalent Interaction (NCI) Plotting

The Non-Covalent Interaction (NCI) index is a visualization method that reveals the location and nature of non-covalent interactions in real space. wikipedia.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). wikipedia.orgchemtools.org Regions of non-covalent interaction are characterized by low electron density and a low reduced density gradient. wikipedia.org

When visualized, NCI analysis generates isosurfaces that are color-coded according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This coloring scheme helps to differentiate the type of interaction: chemtools.org

Blue Isosurfaces: Indicate strong, attractive interactions such as hydrogen bonds. For this compound, large blue discs would be observed in the region between the hydroxyl hydrogen and the carbonyl oxygen of the carboxylic acid dimer.

Green Isosurfaces: Represent weak, delocalized van der Waals interactions. These would appear as broader surfaces around the phenyl rings, indicating π-π stacking, and between other atoms in close contact. researchgate.net

Red Isosurfaces: Signal the presence of steric repulsion or clashes between atoms. researchgate.net These would be found in regions of high electron density overlap, such as within the aromatic ring or in areas of steric hindrance. chemtools.org

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a quantum chemical method that dissects the total interaction energy (ΔEᵢₙₜ) between molecular fragments into physically meaningful components. soton.ac.uk This provides a quantitative understanding of the forces holding the crystal together. For the this compound dimer, an EDA calculation would break down the interaction energy as follows:

ΔEᵢₙₜ = ΔEₚₐᵤₗᵢ + ΔEₑₗₛₜ + ΔEₒᵣₑ + ΔEₐᵢₛₚ

Pauli Repulsion (ΔEₚₐᵤₗᵢ): This is the primary repulsive term, arising from the destabilizing interaction between filled orbitals of the interacting monomers.

Electrostatic Interaction (ΔEₑₗₛₜ): This term represents the classical Coulombic interaction between the unperturbed charge distributions of the monomers. In the carboxylic acid dimer, this is a highly attractive component due to the interaction between the polarized O-H and C=O bonds.

Orbital Interaction (ΔEₒᵣₑ): Also known as the charge-transfer or polarization term, this accounts for the stabilizing effects of charge transfer and orbital mixing between the monomers. scm.com

Dispersion Interaction (ΔEₐᵢₛₚ): This component quantifies the van der Waals interactions arising from electron correlation effects.

| Energy Component | Physical Origin | Expected Nature in 4-NPAA Dimer |

|---|---|---|

| Pauli Repulsion | Quantum mechanical repulsion of closed-shell electrons | Strongly repulsive (destabilizing) |

| Electrostatic | Coulombic attraction/repulsion of static charge distributions | Strongly attractive (stabilizing) |

| Orbital Interaction | Charge transfer and polarization | Attractive (stabilizing) |

| Dispersion | Electron correlation effects (van der Waals) | Attractive (stabilizing) |

Computational Approaches to Crystal Structure Prediction

Crystal Structure Prediction (CSP) aims to identify the most stable, low-energy crystal packing arrangements of a molecule from its chemical diagram alone. This is a computationally intensive process that involves generating a vast number of hypothetical crystal structures and ranking them based on their calculated lattice energy.

Lattice energy minimization is the core of CSP, where the geometry of a hypothetical crystal structure (including cell parameters and molecular positions/orientations) is optimized to find the nearest local minimum on the potential energy surface. nih.gov The accuracy of this process depends heavily on the energy model used. For organic molecules like this compound, a common and accurate approach is to use a hybrid method:

Intramolecular Energy (Eᵢₙₜᵣₐ): The energy penalty associated with the distortion of the molecule's geometry from its gas-phase conformation is calculated using high-level quantum mechanics (e.g., Density Functional Theory). rsc.org

Intermolecular Energy (Eᵢₙₜₑᵣ): This term is calculated using a carefully parameterized force field. It typically consists of:

Electrostatics: Modeled using distributed multipoles derived from the molecule's wave function. This approach accurately captures the anisotropic charge distribution, which is crucial for molecules with polar groups like the carboxylic acid and nitro functionalities.

Repulsion-Dispersion: Modeled using empirical atom-atom potentials, such as the FIT or Williams potentials. amazonaws.com

Computational studies on this compound have shown that the ranking of predicted polymorphs can be sensitive to the choice of the repulsion-dispersion model and the quality of the quantum mechanical calculation used to derive the multipole moments. amazonaws.com

| Energy Component | Calculation Method | Description |

|---|---|---|

| Intramolecular Energy | Quantum Mechanics (e.g., DFT) | Energy cost of molecular conformation change upon crystallization. |

| Intermolecular Electrostatics | Distributed Multipole Analysis (DMA) | Accurately models interactions between permanent charge distributions. |

| Intermolecular Repulsion-Dispersion | Atom-Atom Potentials (e.g., FIT, Williams) | Empirically models short-range repulsion and long-range attraction (van der Waals). |

The CSP process for this compound involves generating thousands of plausible crystal structures in various common space groups and then minimizing their lattice energies. The resulting low-energy structures form a "crystal energy landscape."

This compound is known to exist in at least two polymorphic forms, a monoclinic and an orthorhombic structure, which differ in their molecular conformation and intermolecular contacts. researchgate.net CSP methods are capable of predicting such polymorphic systems. The computed lattice energy differences between polymorphs are typically very small, often less than 2 kJ/mol. nih.gov

A primary goal of CSP is to predict the hydrogen bonding networks that stabilize the crystal. For this compound, the most stable and frequently predicted motif is the classic R²₂(8) carboxylic acid dimer, formed by a pair of O—H···O hydrogen bonds. researchgate.net Computational studies confirm that the majority of the most stable hypothetical structures for this compound feature this robust hydrogen-bonding dimer. amazonaws.com The differences between low-energy polymorphs then arise from the various ways these dimers can pack together, facilitated by weaker C-H···O, C-H···π, and nitro group interactions.

| Feature | Polymorph I (Orthorhombic) | Polymorph II (Monoclinic) |

|---|---|---|

| Hydrogen Bonding | Classic R²₂(8) carboxylic acid dimer | Classic R²₂(8) carboxylic acid dimer |

| Key Difference | Specific molecular conformation and packing arrangement | Different molecular conformation (e.g., twist of carboxylic group) and distinct dimer-dimer contacts researchgate.net |

| Computational Prediction | Both forms are expected to be found as low-energy minima on the crystal energy landscape. |

Advanced Applications and Biological Research Orientations

Applications as a Building Block in Specialized Chemical Syntheses

The reactivity of 4-nitrophenylacetic acid allows its use as a foundational molecule in the synthesis of more complex structures with significant biological applications.

Development of Angiogenesis Inhibitors

This compound is utilized as an intermediate in the synthesis of compounds with potential anti-angiogenic properties. chemicalbook.com103.213.246 Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, and its inhibition is a key strategy in cancer therapy. researchgate.net Research has shown that this compound is a starting material for the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, a class of compounds investigated for their ability to act as angiogenesis inhibitors. chemicalbook.comcymitquimica.comcymitquimica.comchemdad.com In one synthetic pathway, this compound undergoes a base-catalyzed condensation with furfuraldehyde, which is then further modified to produce a series of analogues evaluated for antiangiogenic activity using methods like the chorioallantoic membrane (CAM) assay. researchgate.net

Synthesis of Fluorinated Compounds with Biological Relevance (e.g., in Drug Discovery)

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.com this compound and its derivatives serve as precursors for such fluorinated compounds. For instance, research has demonstrated a cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts, providing a method to construct various difluoroalkylated products. researchgate.net This method can be applied to the late-stage functionalization of biologically relevant molecules. researchgate.net

Additionally, derivatives like 3-fluoro-4-nitro-phenylacetic acid are used to synthesize compounds where fluorine substitution significantly enhances biological potency. nih.gov The synthesis of 2-Fluoroethyl 2-(4-nitrophenyl)acetate is another example, creating a fluoroorganic compound that serves as a building block for more complex molecules with potential pharmacological activities. solubilityofthings.com

Role as a Precursor in Semi-Synthetic Antibiotic Production (e.g., for 6-Aminopenicillanic Acid)

The enzyme penicillin acylase (also known as penicillin amidohydrolase) is of major pharmaceutical importance as it catalyzes the hydrolysis of penicillin G to yield phenylacetic acid and 6-aminopenicillanic acid (6-APA). researchgate.netrcsb.org 6-APA is the essential precursor for the industrial production of a wide range of semi-synthetic penicillin antibiotics. researchgate.netrug.nl

While not a direct precursor in the same way as penicillin G, this compound is a crucial research compound in this field. As a derivative of phenylacetic acid, it is used extensively in studies of penicillin acylase to understand its structure, specificity, and catalytic mechanism. researchgate.netrcsb.org By studying how inhibitors and alternative substrates like this compound bind to the enzyme, researchers can gain insights that facilitate the engineering of more efficient enzymes, ultimately optimizing the production of 6-APA and semi-synthetic antibiotics. rcsb.orgcore.ac.uk

Biochemical and Enzymatic Interaction Studies

The chemical properties of this compound make it a suitable ligand for investigating the mechanisms and structures of various enzymes.

Investigations into Enzyme Inhibition Mechanisms (e.g., Malonic Enzyme/3-Hydroxyacyl-CoA Dehydrogenase)

This compound has been identified as an inhibitor of specific enzymes. It has been shown to inhibit malonic enzyme, which is also known as 3-hydroxyacyl-CoA dehydrogenase. biosynth.com The proposed mechanism for this inhibition involves the nitro group on the this compound molecule, which is thought to react with a cysteine residue located in the active site of the enzyme. biosynth.com Esters of this compound, such as 4-nitrophenylacetate, have also been employed as substrates in assays for other enzymes, including monoglyceride lipase (B570770) (MGL), allowing for the screening and characterization of novel enzyme inhibitors. nih.gov

Ligand-Enzyme Binding Studies with Penicillin Acylase via X-ray Crystallography

Detailed structural insights into ligand-enzyme interactions have been obtained by studying this compound with penicillin acylase. X-ray crystallography has been used to determine the structure of penicillin acylase in complex with various phenylacetic acid derivatives, including this compound, to elucidate the principles of substrate and inhibitor binding. researchgate.netrcsb.org

These studies reveal that this compound acts as a competitive inhibitor of penicillin acylase. researchgate.net The crystallographic data show that upon binding, the ligand can induce conformational changes within the enzyme's active site. researchgate.netrcsb.org Specifically, certain amino acid residues in the binding pocket can shift to accommodate different ligands. In the complex with this compound, the carboxylic acid group of the ligand is shifted out of the binding pocket toward the solvent when compared to other ligands. researchgate.net This structural information provides a clear rationale for the observed kinetic results and contributes to a deeper understanding of the enzyme's mechanism, which is valuable for potential protein engineering applications. researchgate.netrcsb.org

Data Tables

Table 1: Inhibition of Penicillin Acylase by Phenylacetic Acid Analogues

| Compound | Inhibition Constant (K_i) (mM) |

|---|---|

| p-Nitrophenylacetic acid | 2.32 ± 0.40 |

| Phenylacetic acid | 0.107 ± 0.021 |

| p-Hydroxyphenylacetic acid | 0.138 ± 0.027 |

| Thiopheneacetic acid | 0.049 ± 0.011 |

Data sourced from competitive inhibition assays with penicillin acylase. researchgate.net

Table 2: X-ray Crystallography Data for Penicillin Acylase Complexed with p-Nitrophenylacetic Acid

| Parameter | Value |

|---|---|

| PDB ID | 1AJN |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.36 Å |

| R-Value Work | 0.152 |

| R-Value Free | 0.218 |

Data from the structural analysis of the enzyme-ligand complex. rcsb.org

Analysis of Conformational Changes in Enzyme Active Sites Upon Ligand Binding

The binding of ligands to an enzyme's active site can induce significant conformational changes, a phenomenon that is crucial for enzymatic catalysis and regulation. This compound and its derivatives serve as valuable tools for studying these changes.

X-ray crystallography studies on penicillin acylase from Escherichia coli have provided detailed insights into ligand-induced conformational changes. rcsb.org When derivatives of phenylacetic acid, including p-nitrophenylacetic acid, bind to the active site of penicillin acylase, they cause a conformational change in the binding pocket. rcsb.orgresearchgate.net This structural alteration is influenced by the size and orientation of the ligand within the active site. rcsb.orgresearchgate.net These studies have shown that certain amino acid residues in the active site can adopt different, energetically favorable positions to accommodate a variety of ligands. rcsb.orgresearchgate.net The binding of these ligands provides evidence for conformational shifts in the substrate-binding region, which may be a key component in the enzyme's autocatalytic processing mechanism. rcsb.org

Furthermore, the deprotonation of p-substituted phenyl group analogues of acyl-CoA thioesters, such as 4-nitrophenylacetyl-CoA (4NPA-CoA), upon binding to medium-chain acyl-CoA dehydrogenase (MCADH), leads to the formation of colored anionic species. This color change allows for the direct monitoring of the deprotonation process and the estimation of the pKa of the bound species, providing a method to quantify the pKa shifts induced upon ligand binding. d-nb.info

Exploration of Bioactivity and Pharmacological Mechanisms

Research into the bioactivity of this compound has uncovered its potential in various pharmacological applications, including anti-inflammatory, antimicrobial, and antioxidant activities.

Studies on Potential Anti-inflammatory and Analgesic Properties